molecular formula C15H18N4O4 B171930 (2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate CAS No. 175027-11-9

(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate

Cat. No.: B171930
CAS No.: 175027-11-9
M. Wt: 318.33 g/mol
InChI Key: GRQCSEWEPIHLBI-JQWIXIFHSA-N
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Description

“(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate” is a natural product found in Aspergillus flavus and Aspergillus oryzae . It has a molecular formula of C28H34N4O8 and a molecular weight of 554.6 g/mol .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 554.6 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Anxiolytic Applications

Research has identified a compound with a structure closely related to (2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate, demonstrating potent anxiolytic properties. This compound is identified as a dipeptoid with significant implications in the study of anxiety disorders (Debaerdemaeker, Heigl, & Steiner, 1993).

Antifungal Applications

A study on antifungal tripeptides included a derivative of this compound. Computational methods predicted the reactivity descriptors and bioactivity scores of these peptides, providing insights into their potential use in antifungal drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Molecular Degradation Studies

The molecule's structural analogues have been studied to understand the mechanisms of molecular degradation. This research contributes to a deeper understanding of the stability and decomposition pathways of related compounds, which is crucial for pharmaceutical applications (Kearney, Mehta, & Radebaugh, 1993).

Structural and Computational Analysis

Further research includes structural and computational analysis of derivatives of this compound. These studies provide insights into the molecular properties, stability, and reactivity, which are essential for developing new materials or drugs (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Biological Activity Studies

The compound and its derivatives have been synthesized and tested for various biological activities. Research into Schiff bases derived from similar structures has shown significant antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate can be achieved through a multi-step process involving amino acid derivatives and coupling reagents.", "Starting Materials": ["L-tryptophan", "N-Boc-L-aspartic acid", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide"], "Reaction": ["1. Protection of the amino group in L-tryptophan with Boc anhydride to form N-Boc-L-tryptophan.", "2. Activation of the carboxylic acid group in N-Boc-L-aspartic acid with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form N-Boc-L-aspartic acid N-hydroxysuccinimide ester.", "3. Coupling of N-Boc-L-tryptophan with N-Boc-L-aspartic acid N-hydroxysuccinimide ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling reagent to form N-Boc-L-aspartyl-L-tryptophan.", "4. Deprotection of the Boc group in N-Boc-L-aspartyl-L-tryptophan with trifluoroacetic acid to form L-aspartyl-L-tryptophan.", "5. Activation of the carboxylic acid group in L-aspartyl-L-tryptophan with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form L-aspartyl-L-tryptophan N-hydroxysuccinimide ester.", "6. Coupling of L-aspartyl-L-tryptophan N-hydroxysuccinimide ester with 4-oxobutanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling reagent to form (2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate."] }

CAS No.

175027-11-9

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H18N4O4/c16-10(14(21)19-12(15(22)23)6-13(17)20)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)/t10-,12-/m0/s1

InChI Key

GRQCSEWEPIHLBI-JQWIXIFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)[O-])[NH3+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)O)N

Synonyms

H-TRP-ASN-OH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate
Reactant of Route 3
(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate
Reactant of Route 4
(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate
Reactant of Route 5
(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate
Reactant of Route 6
(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate

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